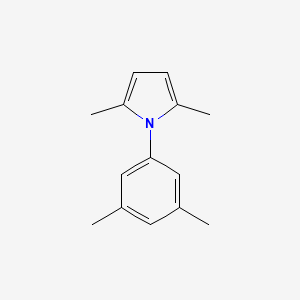
1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole
Overview
Description
1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole (DMDMP) is an organic compound with a wide range of applications in the scientific and industrial fields. It is a cyclic compound containing a pyrrole ring, a double bond, and a methyl group. It is a colorless solid with a melting point of 121-122°C and a boiling point of 199-200°C. DMDMP has been widely studied due to its unique properties, such as its low toxicity and high solubility in organic solvents.
Scientific Research Applications
Polymer Synthesis and Applications
- 1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole derivatives have been utilized in the synthesis of polymers. For instance, 2,5-bis(N-aryliminomethyl)pyrroles were used to form yttrium complexes which act as initiators in ε-Caprolactone polymerization, highlighting their role in creating biodegradable polymers (Matsuo, Tani, & Mashima, 2001). Moreover, polymers containing 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units exhibited strong fluorescence and high quantum yield, making them candidates for optical applications (Zhang & Tieke, 2008).
Antimicrobial Properties
- Some derivatives of 1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole have shown promising antimicrobial properties. For example, a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and found to possess significant antibacterial and antifungal activities, indicating potential use in developing new antimicrobial agents (Hublikar et al., 2019).
Corrosion Inhibition
- Pyrrole derivatives have been studied for their corrosion inhibition properties. For instance, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone showed good inhibition efficiency on steel surfaces, suggesting its potential as a protective agent against corrosion (Louroubi et al., 2019).
Spectral and Structural Analyses
- The compound ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and extensively characterized using FT-IR, NMR, UV–Vis, DART Mass, and elemental analysis. This compound and its properties were also evaluated by quantum chemical calculations, indicating its use in various applications due to its strong electrophilic nature (Singh et al., 2013).
Coordination Chemistry
- The coordination chemistry of certain pyrrole derivatives was explored, leading to the synthesis of various metal complexes. These complexes demonstrated interesting structural features and potential applications in catalysis and materials science due to their unique bonding and structural configurations (Ghorai & Mani, 2014).
Synthesis of Novel Compounds
- The reactivity and synthesis pathways of 1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole derivatives led to the creation of various new compounds with potential pharmacological activities. For instance, a series of new 1H-1-pyrrolylcarboxamides of pharmacological interest were synthesized and characterized, highlighting the chemical diversity and applicability of these compounds (Bijev et al., 2003).
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-10-7-11(2)9-14(8-10)15-12(3)5-6-13(15)4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPJKGKCDWFVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC(=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



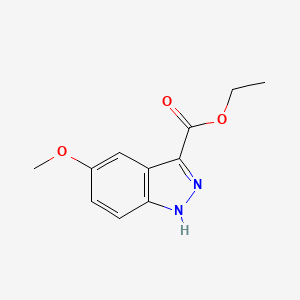
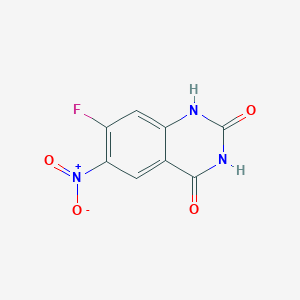
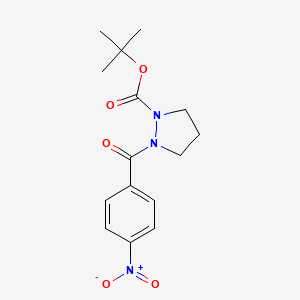
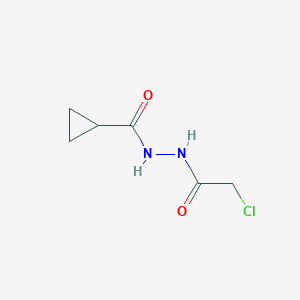
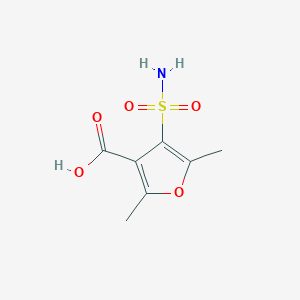
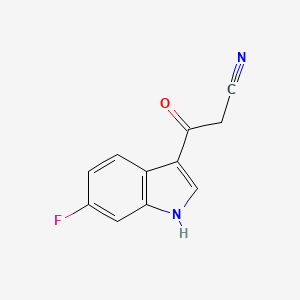
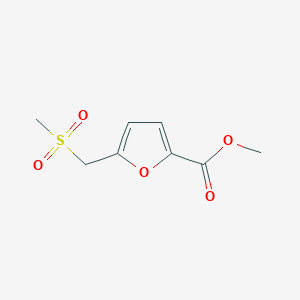
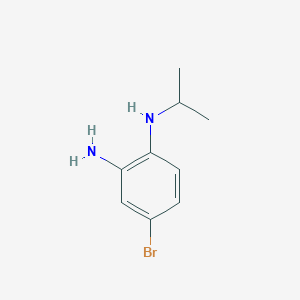
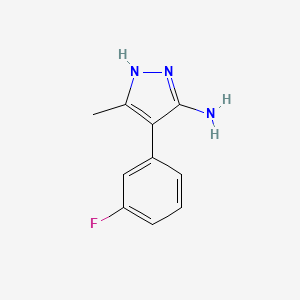

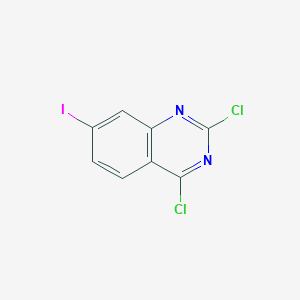
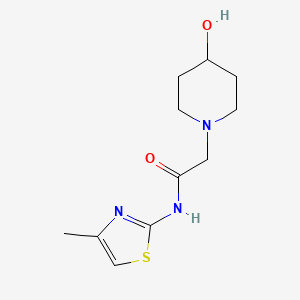
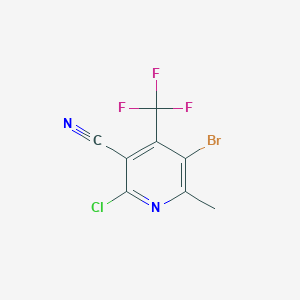
![tert-Butyl 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1439036.png)